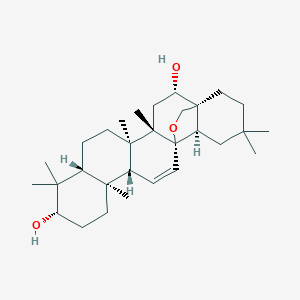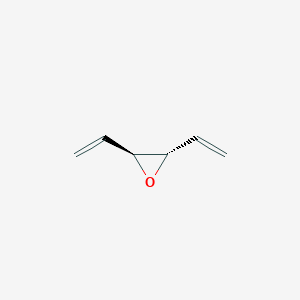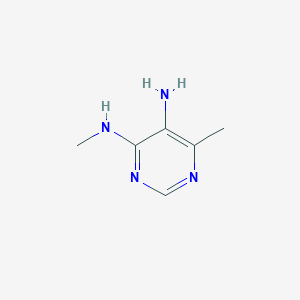
Phosphure de gallium
Vue d'ensemble
Description
Gallium phosphide is a compound semiconductor material with the chemical formula GaP. It is a phosphide of gallium and is known for its indirect band gap of 2.24 electron volts at room temperature . Gallium phosphide appears as a pale orange solid and is insoluble in water. It has been increasingly prioritized in various applications, particularly in visible light applications such as biomedical and quantum technologies .
Applications De Recherche Scientifique
Gallium phosphide has a wide range of scientific research applications, including:
Nanophotonics: Due to its high refractive index and nonlinear optical properties, gallium phosphide is used in the development of nanoscale photonic devices.
Light-Emitting Diodes (LEDs): Gallium phosphide is used in the manufacture of low-cost red, orange, and green LEDs.
Optical Systems: It is used in optical systems exposed to mechanical strain, harsh weather conditions, or abrasive dust.
Quantum Technologies: Gallium phosphide is utilized in quantum technologies for its unique optical properties.
Biomedical Applications: Its properties make it suitable for various biomedical applications, including bio-sensing and photocatalysis.
Mécanisme D'action
Target of Action
Gallium phosphide (GaP) is a compound semiconductor material with an indirect band gap . It primarily targets the photonics industry, where it forms the basis for a range of light-emitting devices . GaP is used in the manufacture of low-cost red, orange, and green light-emitting diodes (LEDs) with low to medium brightness . It is also used in integrated photonics materials .
Mode of Action
GaP interacts with its targets by exploiting its optical properties. It has large χ(2) and χ(3) coefficients, a high refractive index (>3), and transparency from visible to long-infrared wavelengths (0.55–11 μm) . These properties allow GaP to enhance incident electromagnetic fields with low absorption, tailor light dispersion, and efficiently generate nonlinear light .
Biochemical Pathways
GaP affects the optical pathways in photonics applications. It enables strong optical confinement and implies a large χ(3) nonlinearity . The non-centrosymmetric crystal structure of GaP yields a non-zero piezo-electric effect and large χ(2) nonlinearity . These features have been utilized in realizing frequency doublers from telecommunication to visible wavelengths, nano-antennas for enhanced photoluminescence, and interfaces for cold atoms or solid-state quantum emitters .
Pharmacokinetics
It’s worth noting that gap has a microhardness of 9450 n/mm², a debye temperature of 446 k (173 °c), and a thermal expansion coefficient of 53 × 10−6 K−1 at room temperature . These properties may affect its stability and performance in various environments.
Result of Action
The result of GaP’s action is the generation of light in photonics applications. For instance, pure GaP LEDs emit green light at a wavelength of 555 nm . In integrated photonics, GaP has been observed to generate Kerr frequency combs in resonators with engineered dispersion .
Action Environment
The action of GaP can be influenced by environmental factors such as temperature. At temperatures above 900 °C, GaP dissociates, and the phosphorus escapes as a gas . In crystal growth from a 1500 °C melt (for LED wafers), this must be prevented by holding the phosphorus in with a blanket of molten boric oxide in inert gas pressure of 10–100 atmospheres .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gallium phosphide can be synthesized through several methods, including:
Chemical Vapor Deposition (CVD): This method involves the reaction of gallium trichloride (GaCl3) with phosphine (PH3) at high temperatures. The reaction typically occurs in a hydrogen atmosphere to prevent oxidation.
Liquid Phase Epitaxy (LPE): In this method, gallium and phosphorus are dissolved in a molten solution, and the compound is crystallized on a substrate as the solution cools.
Radio-Frequency Sputter Deposition: This technique involves the deposition of amorphous gallium phosphide on a low refractive index glass substrate.
Industrial Production Methods: Industrial production of gallium phosphide often involves the use of high-temperature furnaces to grow single crystals from a melt containing gallium and phosphorus. The process must be carefully controlled to prevent the loss of phosphorus as a gas at high temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: Gallium phosphide undergoes various chemical reactions, including:
Oxidation: Gallium phosphide can be oxidized to form gallium oxide (Ga2O3) and phosphorus pentoxide (P2O5) at high temperatures.
Reduction: It can be reduced back to elemental gallium and phosphorus under specific conditions.
Substitution: Gallium phosphide can undergo substitution reactions where other elements replace gallium or phosphorus in the lattice structure.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air at elevated temperatures.
Reducing Agents: Hydrogen or other reducing gases at high temperatures.
Substituting Agents: Various dopants such as sulfur, silicon, tellurium, and zinc are used to produce n-type and p-type semiconductors.
Major Products:
Oxidation Products: Gallium oxide and phosphorus pentoxide.
Reduction Products: Elemental gallium and phosphorus.
Substitution Products: Doped gallium phosphide with altered electrical properties.
Comparaison Avec Des Composés Similaires
Gallium phosphide is often compared with other III-V group semiconductors, such as:
Gallium Arsenide (GaAs): Gallium arsenide has a direct band gap and is widely used in high-speed electronics and optoelectronics.
Indium Phosphide (InP): Indium phosphide has a direct band gap and is used in fiber optic communications.
Gallium Nitride (GaN): Gallium nitride is known for its high electron mobility and is used in high-power and high-frequency devices.
Gallium phosphide stands out due to its unique combination of high refractive index, indirect band gap, and significant nonlinear optical properties, making it a versatile material for various advanced applications.
Propriétés
IUPAC Name |
gallanylidynephosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXMRANICFIONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Ga] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaP | |
| Record name | Gallium phosphide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gallium_phosphide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894184 | |
| Record name | Gallium phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.697 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber translucent solid; Greenish-yellow opaque solid if unreacted gallium present; [Merck Index] Pale orange solid; [Alfa Aesar MSDS] | |
| Record name | Gallium phosphide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20956 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12063-98-8 | |
| Record name | Gallium phosphide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12063-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallium phosphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium phosphide (GaP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallium phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gallium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALLIUM PHOSPHIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J421F73DV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


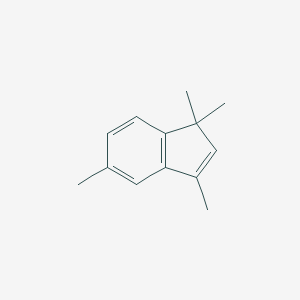




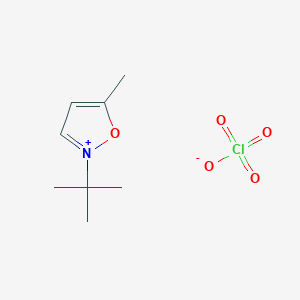
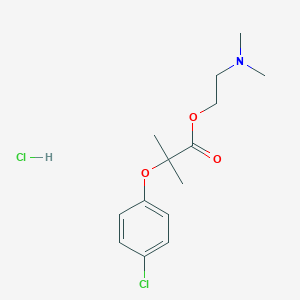


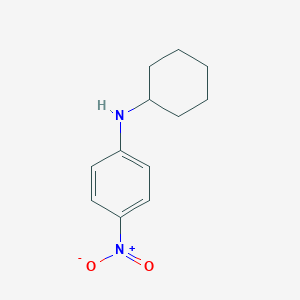
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
